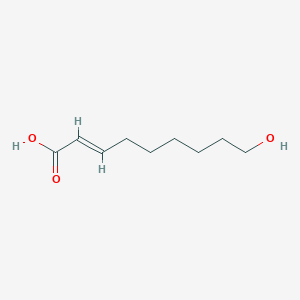

(2E)-9-hydroxynon-2-enoic acid

Description

Historical Context and Initial Delineation of Biological Significance

While the specific historical discovery of (2E)-9-hydroxynon-2-enoic acid is not extensively documented in readily available literature, its significance is often discussed in the context of related fatty acids found in nature. For instance, royal jelly, a secretion from honeybees, is rich in unique fatty acids like 10-hydroxy-trans-2-decenoic acid (10-HDA), which has been a subject of scientific interest for its therapeutic potential for many years. frontiersin.orgmdpi.com The study of such compounds has paved the way for investigating other structurally similar hydroxy fatty acids.

The biological relevance of this compound is linked to its chemical structure. vulcanchem.com The presence of both a hydroxyl group and a carboxylic acid functional group, along with an α,β-unsaturated system, makes it a versatile molecule with multiple reactive sites. vulcanchem.com This structure suggests potential involvement in cellular signaling, membrane interactions, and metabolic processes. vulcanchem.com Research into related compounds, such as 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation, has highlighted the role of such molecules in cellular stress responses and signaling pathways. smolecule.comsemanticscholar.org

Structural Classification within Hydroxy Fatty Acids and Oxylipins

This compound belongs to several important chemical classes that define its biochemical behavior. vulcanchem.com It is classified as a straight-chain, monounsaturated, medium-chain hydroxy fatty acid. vulcanchem.comebi.ac.uk The "ω-hydroxy" designation indicates that the hydroxyl group is located at the terminal carbon of the chain. vulcanchem.comebi.ac.uk

This compound is also considered an oxylipin. gsartor.org Oxylipins are a broad class of metabolites derived from the oxidation of polyunsaturated fatty acids. gsartor.orggerli.com The formation of oxylipins can occur through enzymatic or non-enzymatic pathways and results in a diverse array of molecules, including hydroxy fatty acids, that play crucial roles in various biological processes. gsartor.org

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 86109-28-6 |

| ChEBI ID | CHEBI:79115 |

Data sourced from multiple chemical databases. vulcanchem.comebi.ac.ukchemsrc.com

Overview of Research Trajectories and Academic Relevance

Current research on this compound and related compounds is focused on several key areas. One major trajectory is the investigation of its role in chemical ecology, particularly in the chemical communication systems of organisms like nematodes. vulcanchem.com Another significant area of research is the elucidation of the biochemical pathways involved in its synthesis and degradation, such as peroxisomal β-oxidation. vulcanchem.com

Furthermore, there is ongoing interest in the potential biological activities of this molecule, including its possible roles in cellular signaling and as an antimicrobial agent. vulcanchem.com The study of similar compounds, such as 10-hydroxy-2-decenoic acid (10-HDA) from royal jelly, has revealed a wide range of pharmacological effects, including anti-inflammatory, and antimicrobial properties. frontiersin.orgdergipark.org.trlmaleidykla.lt This provides a strong rationale for the continued investigation of this compound and its potential applications.

The development of synthetic methods to produce this compound and its derivatives is also an active area of research, which will facilitate more in-depth biological evaluations. vulcanchem.com As our understanding of the roles of hydroxy fatty acids in biology deepens, the academic relevance of this compound is expected to grow.

Structure

3D Structure

Properties

CAS No. |

86109-28-6 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(E)-9-hydroxynon-2-enoic acid |

InChI |

InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h5,7,10H,1-4,6,8H2,(H,11,12)/b7-5+ |

InChI Key |

CHVXQERRIUDGMW-FNORWQNLSA-N |

SMILES |

C(CCCO)CCC=CC(=O)O |

Isomeric SMILES |

C(CCCO)CC/C=C/C(=O)O |

Canonical SMILES |

C(CCCO)CCC=CC(=O)O |

Pictograms |

Corrosive |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 2e 9 Hydroxynon 2 Enoic Acid

The biosynthesis of (2E)-9-hydroxynon-2-enoic acid is intricately linked to the metabolism of fatty acids, particularly through pathways that involve their shortening and functionalization. Research, primarily in the model organism Caenorhabditis elegans, has shed light on a modular biosynthetic strategy that gives rise to a class of signaling molecules known as ascarosides, to which this compound is structurally related. researchgate.netacs.orgnih.govcaltech.edu

Precursor Identification and Metabolic Origins

The journey to synthesizing this compound begins with long-chain fatty acids. researchgate.netacs.orgnih.gov Oleic acid, an 18-carbon monounsaturated fatty acid, has been identified as a key precursor for related C9 compounds like 9-hydroxynonanoic acid and 1,9-nonanedioic acid. nih.govresearchgate.netresearchgate.net The initial step in the pathway leading to this compound is the ω-hydroxylation of a long-chain fatty acid. This reaction, which introduces a hydroxyl group at the terminal (ω) carbon, is typically catalyzed by cytochrome P450 (CYP) monooxygenases. mdpi.comasm.orgwikipedia.orgnih.gov These enzymes are known for their ability to hydroxylate a variety of substrates, including fatty acids. asm.orglodz.plnih.gov

Following ω-hydroxylation, the resulting long-chain hydroxy fatty acid is activated to its coenzyme A (CoA) thioester. This activated molecule then enters the peroxisome to undergo chain shortening.

Role of Peroxisomal β-Oxidation Pathways

Peroxisomal β-oxidation is central to the biosynthesis of this compound. researchgate.netacs.orgnih.govnih.gov Unlike mitochondrial β-oxidation, which typically degrades fatty acids completely for energy production, the peroxisomal pathway in this context serves a biosynthetic purpose, shortening the fatty acid chain to a specific length. nih.govnih.govresearchgate.netmdpi.com

The process involves a series of enzymatic cycles, each shortening the fatty acyl-CoA by two carbons. researchgate.netacs.orgnih.gov The formation of the characteristic trans-double bond at the C2-C3 position (2E) is the result of the first enzymatic step in a β-oxidation cycle, catalyzed by an acyl-CoA oxidase (ACOX). nih.govelifesciences.org For a 9-carbon chain to be formed, a longer-chain hydroxy fatty acyl-CoA undergoes several rounds of β-oxidation until the desired length is achieved. The process then stops, leaving (2E)-9-hydroxynonanoyl-CoA, which can be subsequently hydrolyzed to the free fatty acid.

Involvement of Fatty Acid Elongation and Desaturation Systems

While peroxisomal β-oxidation is responsible for shortening the precursor, the initial long-chain fatty acids are themselves products of de novo fatty acid synthesis and subsequent modification by elongases and desaturases. researchgate.netmdpi.com The de novo synthesis pathway produces saturated fatty acids, primarily palmitic acid (C16:0). mdpi.com Elongases then extend the carbon chain, and desaturases introduce double bonds at specific positions. mdpi.comwikipedia.orguniprot.org For instance, stearoyl-CoA desaturase-1 converts stearic acid (C18:0) to oleic acid (C18:1Δ9). wikipedia.org These pathways provide the necessary long-chain fatty acid substrates for the subsequent ω-hydroxylation and peroxisomal β-oxidation that lead to this compound.

Key Enzymes and Gene Clusters Involved in Biosynthesis

The synthesis of this compound is a multi-step process requiring a suite of specific enzymes. While a dedicated biosynthetic gene cluster (BGC) for this single molecule has not been identified, the enzymes are part of the well-conserved fatty acid metabolic machinery.

Characterization of Hydroxylases and Desaturases

Hydroxylases: The crucial ω-hydroxylation step is primarily carried out by cytochrome P450 (CYP) enzymes. mdpi.comasm.orgnih.gov These heme-containing monooxygenases utilize molecular oxygen and a reductase partner to introduce a hydroxyl group onto the terminal methyl group of a fatty acid. wikipedia.org Fungal CYPs, such as CYP505D6 from Phanerochaete chrysosporium, have been shown to hydroxylate C9 to C15 fatty acids at various positions, including the ω-position. asm.org

Desaturases: The introduction of the 2E-double bond is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX), which is the first and rate-limiting enzyme of the β-oxidation cycle. nih.govnih.govelifesciences.org In C. elegans, several ACOX isoforms (e.g., ACOX-1.1, ACOX-1.2, ACOX-1.3, ACOX-1.4, and ACOX-3) have been identified, and they exhibit different substrate specificities, contributing to the diversity of ascaroside side chains. nih.govelifesciences.org These enzymes catalyze the formation of a trans-2-enoyl-CoA from a saturated acyl-CoA. nih.gov

The complete peroxisomal β-oxidation machinery involved in ascaroside biosynthesis in C. elegans includes:

Acyl-CoA Oxidase (ACOX): Introduces the C2-C3 double bond. acs.orgnih.govnih.govelifesciences.org

Enoyl-CoA Hydratase (MAOC-1): Hydrates the double bond. researchgate.netacs.orgnih.gov

(R)-3-hydroxyacyl-CoA Dehydrogenase (DHS-28): Oxidizes the hydroxyl group. researchgate.netacs.orgnih.gov

3-ketoacyl-CoA Thiolase (DAF-22): Cleaves the C2-C3 bond, releasing acetyl-CoA. researchgate.netacs.orgnih.gov

| Enzyme Family | Specific Enzyme (Example) | Function in Pathway | Organism of Study |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | CYP enzymes | ω-hydroxylation of long-chain fatty acid precursor | General, Fungi asm.org |

| Acyl-CoA Oxidase | ACOX-1 | Introduction of the 2E-double bond (α,β-desaturation) | C. elegans acs.orgnih.govnih.govelifesciences.org |

| Enoyl-CoA Hydratase | MAOC-1 | Hydration of the 2-enoyl-CoA intermediate | C. elegans researchgate.netacs.orgnih.gov |

| Hydroxyacyl-CoA Dehydrogenase | DHS-28 | Dehydrogenation of the 3-hydroxyacyl-CoA intermediate | C. elegans researchgate.netacs.orgnih.gov |

| Thiolase | DAF-22 | Thiolytic cleavage to shorten the acyl-CoA chain | C. elegans researchgate.netacs.orgnih.gov |

Functional Genomics and Enzyme Engineering for Biosynthesis

The modular nature of the biosynthetic pathway to this compound and related compounds makes it amenable to synthetic biology and enzyme engineering approaches. Researchers have successfully engineered microorganisms to produce valuable dicarboxylic acids and hydroxy fatty acids from renewable feedstocks like oleic acid.

For example, recombinant Escherichia coli and Corynebacterium glutamicum have been engineered to produce 9-hydroxynonanoic acid and 1,9-nonanedioic acid (azelaic acid). nih.govresearchgate.net These efforts typically involve the expression of a cascade of enzymes, including:

A fatty acid double bond hydratase (e.g., OhyA from Stenotrophomonas maltophilia) to convert the double bond of oleic acid into a hydroxyl group. nih.govmdpi.com

A secondary alcohol dehydrogenase to oxidize the hydroxyl group to a ketone. nih.gov

A Baeyer-Villiger monooxygenase (BVMO) to cleave the carbon chain, yielding a shorter chain ester. nih.gov

A lipase or esterase to hydrolyze the ester to the desired acid. nih.gov

Alcohol/aldehyde dehydrogenases (e.g., ChnDE from Acinetobacter sp.) to oxidize a terminal hydroxyl group to a carboxylic acid. nih.govresearchgate.net

These studies demonstrate the feasibility of constructing whole-cell biocatalysts for the production of C9 fatty acid derivatives, a strategy that could be adapted for the targeted synthesis of this compound.

| Engineered Organism | Expressed Enzymes | Precursor | Product | Reference |

|---|---|---|---|---|

| E. coli | Hydratase, Alcohol Dehydrogenase, BVMO, Lipase | Oleic acid | 9-Hydroxynonanoic acid | nih.gov |

| C. glutamicum | Alcohol/Aldehyde Dehydrogenases (ChnDE) | 9-Hydroxynonanoic acid | 1,9-Nonanedioic acid | nih.govresearchgate.net |

Regulation of Biosynthetic Pathways in Model Organisms

The biosynthesis of this compound, as part of the broader fatty acid metabolic network, is subject to tight regulation. In mammals, the expression of genes encoding peroxisomal β-oxidation enzymes is largely controlled by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. nih.govmdpi.com These nuclear receptors act as lipid sensors, upregulating the expression of metabolic genes in response to high levels of fatty acids. mdpi.com

In the context of ascaroside biosynthesis in C. elegans, the production of specific compounds is highly dynamic and responsive to environmental cues such as food availability, temperature, and population density. caltech.eduelifesciences.org For instance, starved worms tend to produce different ascaroside profiles compared to well-fed worms. caltech.edu This regulation allows the organism to generate specific chemical signals that are appropriate for its current physiological and environmental state. The process involves the transcriptional regulation of the biosynthetic enzymes, allowing the worm to rapidly alter its chemical output by modifying existing ascaroside precursors rather than synthesizing them de novo. elifesciences.org This intricate control highlights the importance of this compound and its relatives as signaling molecules that mediate the organism's interaction with its environment.

Metabolic Fate and Catabolism of 2e 9 Hydroxynon 2 Enoic Acid

Pathways of Degradation and Biotransformation

The degradation of (2E)-9-hydroxynon-2-enoic acid is initiated by oxidative processes targeting its terminal hydroxyl group, followed by the shortening of its carbon chain. Conjugation reactions may also play a role in its detoxification and excretion.

Oxidative Processes and Metabolite Formation

The primary route for the breakdown of this compound begins with ω-oxidation, a pathway that metabolizes fatty acids at the carbon atom most distant from the carboxyl group. kuleuven.be This process occurs in the endoplasmic reticulum and converts the terminal hydroxyl group into a carboxylic acid, yielding a dicarboxylic acid. nih.gov This initial transformation involves a sequence of three enzymatic reactions:

Hydroxylation: The terminal hydroxyl group of this compound is first oxidized to an aldehyde. This reaction is catalyzed by members of the cytochrome P450 family of enzymes (CYP4A and CYP4F subfamilies). nih.gov

Oxidation to Aldehyde: The newly formed aldehyde is then oxidized to a carboxylic acid by alcohol dehydrogenase. medsciencegroup.comnih.gov

Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase completes the conversion to a dicarboxylic acid, (2E)-non-2-enedioic acid. nih.govgoogle.com

Once formed, (2E)-non-2-enedioic acid, now activated to its coenzyme A (CoA) ester, (2E)-non-2-enedioyl-CoA, can enter the β-oxidation spiral. The trans-2-enoyl configuration is a direct intermediate of β-oxidation, allowing it to bypass the initial dehydrogenation step. nih.gov Each cycle of β-oxidation shortens the carbon chain by two carbons, producing acetyl-CoA. For a C9 dicarboxylic acid, this process would proceed through several cycles, ultimately yielding shorter-chain dicarboxylic acids like adipic acid (C6) and succinic acid (C4), which can then enter the citric acid cycle for complete oxidation. nih.govmedscape.com

Conjugation Reactions and Excretion Pathways

In addition to oxidative degradation, this compound and its metabolites can undergo conjugation reactions, primarily for detoxification and to facilitate excretion. The α,β-unsaturated carbonyl structure present in this fatty acid is susceptible to nucleophilic attack, making it a potential substrate for conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. This reaction, catalyzed by glutathione S-transferases, would lead to the formation of a glutathione conjugate, which can be further metabolized and excreted.

The dicarboxylic acids produced via ω-oxidation are more water-soluble than their monocarboxylic acid precursors, which enhances their urinary excretion. nih.gov This becomes a particularly important clearance mechanism if the β-oxidation pathway is impaired.

Enzymatic Systems Governing Catabolism

The catabolism of this compound is orchestrated by a specific set of enzymes, primarily hydrolases and oxidoreductases, and relies on specialized transport systems to move metabolites between cellular compartments.

Hydrolases and Oxidoreductases in Degradation

A variety of oxidoreductases and hydrolases are integral to the breakdown of this compound.

| Enzyme Class | Specific Enzyme(s) | Function in the Catabolism of this compound |

| Oxidoreductases | Cytochrome P450 monooxygenases (CYP4A, CYP4F) | Initial oxidation of the terminal hydroxyl group in ω-oxidation. nih.gov |

| Alcohol Dehydrogenase | Oxidation of the ω-hydroxyl group to an aldehyde. medsciencegroup.comnih.gov | |

| Aldehyde Dehydrogenase | Oxidation of the resulting aldehyde to a carboxylic acid, forming a dicarboxylic acid. nih.govgoogle.com | |

| Acyl-CoA Dehydrogenase | Not directly involved in the first step due to the pre-existing trans-2-double bond, but active in subsequent β-oxidation cycles of the saturated acyl-CoA intermediates. nih.gov | |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the 3-hydroxyacyl-CoA intermediate during β-oxidation. nih.gov | |

| Hydrolases | Enoyl-CoA Hydratase | Hydration of the trans-2-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA in the β-oxidation pathway. nih.gov |

| Thioesterases | May be involved in the hydrolysis of the final acyl-CoA products. |

Carnitine Acyltransferases and Related Transport Mechanisms

The transport of fatty acids into the mitochondria for β-oxidation is a critical regulatory step. Long-chain fatty acids are dependent on the carnitine shuttle, which consists of carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2). cocukmetabolizma.comnih.gov

However, this compound, being a medium-chain fatty acid (MCFA), may exhibit tissue-specific dependence on this shuttle. In the liver and kidneys, MCFAs can often cross the mitochondrial membrane independently of carnitine. medsciencegroup.combiorxiv.org In contrast, heart and skeletal muscle are more reliant on the carnitine shuttle for MCFA oxidation. medsciencegroup.com

The dicarboxylic acid metabolites of this compound have their own transport mechanisms. Their entry into peroxisomes is facilitated by the ATP-binding cassette (ABC) transporter ABCD3. mdpi.comnih.gov Mitochondrial transport of medium-chain dicarboxylic acids appears to be largely independent of the carnitine shuttle and may involve other specific carriers or passive diffusion for shorter chain lengths. researchgate.netnih.gov

Intracellular Trafficking and Compartmentalization

The metabolic fate of this compound is a multi-compartmental process, requiring the trafficking of intermediates between the endoplasmic reticulum, peroxisomes, and mitochondria.

| Organelle | Metabolic Pathway | Role in the Catabolism of this compound |

| Endoplasmic Reticulum | ω-Oxidation | Site of the initial conversion of the terminal hydroxyl group to a carboxylic acid, forming (2E)-non-2-enedioic acid. kuleuven.benih.gov |

| Peroxisomes | β-Oxidation | A primary site for the initial cycles of β-oxidation of the resulting dicarboxylic acid, shortening it to medium-chain dicarboxylic acids. nih.govscirp.orgmdpi.com Peroxisomes are particularly important for metabolizing dicarboxylic acids that are then sent to mitochondria for complete oxidation. |

| Mitochondria | β-Oxidation and Citric Acid Cycle | The primary site for the complete β-oxidation of this compound (as its CoA ester) and its chain-shortened dicarboxylic acid metabolites to acetyl-CoA. nih.govmdpi.com The acetyl-CoA then enters the citric acid cycle for energy production. |

The interplay between these organelles is crucial. The dicarboxylic acid formed in the endoplasmic reticulum must be transported to either the peroxisomes or mitochondria to undergo β-oxidation. Peroxisomes can shorten the dicarboxylic acid, and the resulting shorter-chain acyl-CoAs are then shuttled to the mitochondria for complete oxidation to CO2 and water. nih.gov This metabolic cooperation ensures the efficient degradation and energy extraction from this compound.

Biological Roles and Signaling Mechanisms of 2e 9 Hydroxynon 2 Enoic Acid and Its Derivatives

Role in Inter-organismal Chemical Communication

Ascarosides, synthesized from precursors like (2E)-9-hydroxynon-2-enoic acid, are crucial semiochemicals that govern interactions between nematodes. ebi.ac.ukebi.ac.uk They function as pheromones, conveying information about population density, environmental conditions, and the presence of potential mates. nih.govplos.org

The nematode Caenorhabditis elegans utilizes a complex blend of ascarosides as a "dauer pheromone" to regulate entry into a stress-resistant, alternative larval stage known as the dauer diapause. ebi.ac.uknih.gov This developmental decision is triggered by unfavorable conditions such as high population density and limited food. nih.govgoogle.com

A key component of this pheromone mixture is ascr#3. mdpi.com The biosynthesis of ascr#3 involves the formal condensation of the ascarylose (B1226638) sugar with the fatty acid (2E,8R)-8-hydroxynon-2-enoic acid, a structural isomer of this compound. ebi.ac.ukebi.ac.uk The general biosynthesis of these short-chain ascarosides occurs through the peroxisomal β-oxidation of long-chain ascaroside precursors, a process that systematically shortens the fatty acid side chain. caltech.eduelifesciences.org The production of these pheromones is tightly regulated and depends on the nematode's developmental stage and environmental cues. nih.govplos.org For instance, the production of ascr#2, another major component, increases significantly under starvation conditions just before the worms enter the dauer stage. plos.org

The biological function of ascarosides is highly dependent on their concentration. caltech.edu At high concentrations (in the nanomolar to micromolar range), the dauer pheromone mixture, which includes ascr#3, induces entry into the dauer larval stage. caltech.edunih.govplos.org This allows the nematode population to survive periods of environmental stress. nih.gov

Conversely, at much lower, picomolar concentrations, some of the same ascarosides that induce dauer formation serve entirely different roles, modulating social and mating behaviors. caltech.edunih.gov A synergistic blend of ascarosides, including ascr#3, acts as a potent male-attracting sex pheromone. nih.govmdpi.com Furthermore, certain ascarosides modified with an indole-3-carbonyl group, such as icas#3 (which shares the same C9 side chain as ascr#3), can induce aggregation behavior at picomolar concentrations. elifesciences.orgmdpi.com This dual functionality highlights the complexity of ascaroside signaling, where a single set of molecules can elicit distinct behavioral and developmental outcomes based on concentration and context. caltech.edu

The bioactivity of individual ascarosides is often amplified through synergistic interactions with other components of the pheromone blend. mdpi.com Ascr#3, derived from the 8-hydroxy isomer of 9-hydroxynon-2-enoic acid, rarely acts in isolation. For male attraction, a mixture of ascr#2, ascr#3, and ascr#4 is significantly more potent than any single compound, effectively attracting males at picomolar concentrations. nih.govmdpi.com Ascr#8 also acts synergistically with ascr#2 and ascr#3 to attract males. nih.gov

In the context of dauer formation, ascr#3 exhibits synergy with ascr#2 and ascr#5. mdpi.com This combinatorial signaling allows the nematode to integrate multiple environmental cues and make a finely tuned decision about its developmental trajectory.

Table 1: Synergistic Interactions of ascr#3 in C. elegans

| Biological Function | Synergistic Partners of ascr#3 | Effective Concentration | References |

|---|---|---|---|

| Male Attraction | ascr#2, ascr#4, ascr#8 | Picomolar (pM) | ebi.ac.uknih.govebi.ac.ukmdpi.com |

| Dauer Formation | ascr#2, ascr#5 | Nanomolar (nM) to Micromolar (µM) | nih.govmdpi.com |

Modulation of Nematode Developmental Timing and Behavior

Molecular Mechanisms of Action in Cellular Systems

The diverse biological effects of ascarosides are mediated by specific molecular interactions with cellular components, primarily through receptor binding and subsequent signal transduction cascades.

Ascarosides are detected by chemosensory neurons in the head of the nematode, which are exposed to the environment. nih.gov The perception of these pheromones is mediated by specific G protein-coupled receptors (GPCRs). nih.govmdpi.com Different ascarosides and combinations thereof bind to distinct sets of GPCRs, allowing for the discrimination between various signals.

For example, ascr#3 and ascr#2 promote dauer formation by inhibiting two specific GPCRs, SRBC-64 and SRBC-66. nih.gov Ascaroside pheromones, in a mixture containing ascr#2, ascr#3, and ascr#5, also reversibly inhibit the expression of the str-3 chemoreceptor gene in ASI sensory neurons. mdpi.com This inhibition is dependent on the GPCRs SRBC-64/66 and SRG-36/37. mdpi.com This demonstrates that ascaroside signaling directly influences gene expression within the sensory nervous system to modulate development and behavior.

Beyond GPCRs, the fatty acid components of ascarosides can interact with other proteins, including those secreted by parasitic nematodes. An important example is the interaction between ascr#3 and the Necator americanus Ancylostoma Secreted Protein-2 (Na-ASP-2). frontiersin.org Na-ASP-2 is a pathogenesis-related protein secreted by the infective larvae of the human hookworm and is a candidate for vaccine development.

Studies have shown that Na-ASP-2 possesses a large central cavity that functions as a binding site for lipids. frontiersin.org Using microscale thermophoresis, it was demonstrated that Na-ASP-2 selectively binds ascr#3 with a dissociation constant (Kd) in the micromolar range. frontiersin.org Crucially, this binding occurs within the protein's fatty acid binding pocket, as the free fatty acid moiety of ascr#3, (R, E)-8-hydroxynon-2-enoic acid, effectively competes with other fatty acids like palmitic acid for binding to Na-ASP-2. frontiersin.orgresearchgate.net In contrast, Na-ASP-2 does not bind oscr#10, an ascaroside with a different side chain structure, indicating specificity in the interaction. frontiersin.org This binding suggests a potential role for ascaroside sequestration or transport by parasitic nematode proteins during host-parasite interactions, possibly as a mechanism of immune evasion. frontiersin.org

Table 2: Binding Affinities of Na-ASP-2 with Ascarosides and Related Fatty Acids

| Ligand | Binding to Na-ASP-2 | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| ascr#3 | Yes | 142 µM | frontiersin.org |

| oscr#10 | No | Not Applicable | frontiersin.org |

| (R, E)-8-hydroxynon-2-enoic acid | Yes | Not specified, but binds with similar affinity to palmitic acid | frontiersin.org |

| Palmitic acid | Yes | Not specified | frontiersin.org |

| 9-hydroxynonanoic acid | Yes | Not specified | frontiersin.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | |

| (2E,8R)-8-hydroxynon-2-enoic acid | (R, E)-8-hydroxynon-2-enoic acid |

| 9-hydroxynonanoic acid | |

| Ascaroside #1 | ascr#1, daumone |

| Ascaroside #2 | ascr#2, C6-MK, asc-C6-MK |

| Ascaroside #3 | ascr#3, asc-ΔC9, C9 |

| Ascaroside #4 | ascr#4 |

| Ascaroside #5 | ascr#5, asc-ωC3, C3 |

| Ascaroside #8 | ascr#8, asc-ΔC7-PABA |

| Indolecarboxyl-ascaroside #3 | icas#3, IC-asc-ΔC9 |

| Octopamine succinyl ascaroside #10 | oscr#10 |

Receptor-Ligand Interactions and Downstream Signaling Cascades

Broader Biological Contexts of Hydroxy Fatty Acids

Hydroxy fatty acids, a diverse class of molecules derived from the oxidation of fatty acids, play crucial roles in various biological processes across different organisms. Their functions range from acting as signaling molecules in mammals to serving as key components of chemical communication in insects. This section explores the involvement of these compounds in insect semiochemistry, with a focus on honeybee pheromones, and delves into the cellular responses elicited by related oxidized lipids like 4-hydroxynonenal.

Involvement in Insect Semiochemistry (e.g., honeybee pheromones from related compounds)

The chemical language of insects, or semiochemistry, relies heavily on a variety of organic molecules to mediate social interactions, defense, and reproduction. Among these, hydroxy fatty acids are significant components of pheromonal blends, particularly in social insects like the honeybee (Apis mellifera). While direct evidence for the semiochemical role of this compound is not established, the functions of its close structural analogs are well-documented, providing a clear example of how this class of compounds operates in insect communication.

The queen honeybee's mandibular glands produce a complex pheromone blend, often referred to as the queen mandibular pheromone (QMP), which is essential for maintaining colony cohesion and regulating social order. nih.govresearchgate.net A principal active component of this blend is (2E)-9-oxodec-2-enoic acid (9-ODA), but it acts in concert with several other compounds, including the closely related hydroxy fatty acid, (2E)-9-hydroxydec-2-enoic acid (9-HDA). nih.govresearchgate.net The biosynthesis of these mandibular gland fatty acids is a caste-specific process. researchgate.net In queens, stearic acid undergoes hydroxylation at the ω-1 position, a key step leading to the formation of 9-HDA. nih.govresearchgate.net This compound is then further oxidized to produce 9-ODA. nih.gov In contrast, worker bees primarily synthesize 10-hydroxy-2-decenoic acid (10-HDA), which involves hydroxylation at the ω-position. researchgate.netmdpi.com

The presence of 9-HDA in the queen's pheromonal bouquet is not merely incidental; it plays a crucial role in modulating the behavior of worker bees. While 9-ODA is the primary long-range sex attractant for drones during mating flights, studies have shown that the addition of 9-HDA and other components to 9-ODA increases the number of drones making physical contact with a dummy queen. This suggests that 9-HDA acts as a short-range attractant or an arrestant, enhancing the mating success of the queen. Furthermore, within the hive, the complete QMP blend, including 9-HDA, is necessary to inhibit ovary development in worker bees and to attract a retinue of workers to attend to the queen. researchgate.net

The biosynthesis of these vital semiochemicals is a finely tuned process. It begins with the synthesis of stearic acid, which is then hydroxylated by specific cytochrome P450 enzymes. nih.govnih.gov The resulting hydroxylated fatty acid is then transported to the peroxisome for incomplete β-oxidation, shortening the carbon chain to produce 9-HDA in queens. nih.gov This caste-specific expression of hydroxylating enzymes is a critical control point in determining the final pheromone profile of an individual bee. nih.gov

Table 1: Key Hydroxy Fatty Acid Pheromone Components in Honeybees

| Compound Name | Chemical Formula | Gland of Origin | Role in Colony |

|---|---|---|---|

| (2E)-9-hydroxydec-2-enoic acid (9-HDA) | C₁₀H₁₈O₃ | Queen Mandibular Gland | Component of Queen Mandibular Pheromone (QMP), short-range drone attractant, worker retinue formation, inhibition of worker ovary development. |

| 10-hydroxy-2-decenoic acid (10-HDA) | C₁₀H₁₈O₃ | Worker Mandibular Gland | Major lipid component of royal jelly, involved in larval nutrition. |

This table summarizes the primary roles of key hydroxy fatty acid derivatives found in honeybee mandibular gland secretions.

Cellular Responses to Related Oxidized Lipids (e.g., 4-Hydroxynonenal analogs)

Beyond their role as semiochemicals in insects, oxidized lipids are potent signaling molecules that can elicit a wide range of cellular responses. A prominent example is 4-hydroxy-2-nonenal (HNE), an α,β-unsaturated hydroxyalkenal produced during the peroxidation of ω-6 polyunsaturated fatty acids. HNE is structurally related to this compound, sharing the α,β-unsaturated carbonyl moiety which is a key feature for its biological reactivity. HNE is considered a second messenger of oxidative stress and can modulate various signaling pathways through its ability to form covalent adducts with proteins. nih.govacs.orgnih.gov

The electrophilic nature of HNE allows it to react with nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine. This modification can alter the structure and function of proteins, thereby disrupting or modulating cellular processes. nih.gov The cellular responses to HNE are concentration-dependent. At low concentrations, HNE can activate adaptive responses that protect the cell from further damage. For instance, HNE can modify Keap1, a key protein in the NRF2 signaling pathway. nih.govnih.gov This modification leads to the activation of the transcription factor NRF2 and the subsequent expression of antioxidant and detoxification genes. nih.gov

However, at higher concentrations, HNE can overwhelm cellular defense mechanisms, leading to cellular dysfunction and cell death. nih.gov The extensive modification of a wide range of proteins can disrupt critical cellular functions. Some of the key protein targets of HNE and the resulting cellular consequences are detailed below.

Table 2: Selected Protein Targets of 4-Hydroxynonenal (HNE) and Cellular Consequences

| Protein Target | Cellular Pathway/Function | Consequence of HNE Adduction |

|---|---|---|

| Keap1 (Kelch-like ECH-associated protein 1) | NRF2-mediated antioxidant response | Activation of NRF2 and induction of antioxidant gene expression. nih.govnih.gov |

| IKK (IκB kinase) | NF-κB signaling | Inhibition of NF-κB activation, leading to anti-inflammatory effects. nih.gov |

| Tubulin | Cytoskeletal function | Disruption of microtubule formation and cytoskeletal integrity. nih.gov |

| VDAC2 (Voltage-dependent anion channel 2) | Mitochondrial function | Altered mitochondrial membrane permeability, leading to oxidative stress and ferroptosis. nih.gov |

This table provides examples of proteins modified by HNE and the functional consequences of these modifications.

The study of HNE provides a valuable model for understanding how oxidized lipids can act as signaling molecules. The ability of these compounds to covalently modify proteins allows them to directly influence a multitude of cellular pathways, highlighting the broader biological significance of this class of molecules beyond their role in insect communication.

Advanced Synthetic Methodologies and Chemical Derivatization of 2e 9 Hydroxynon 2 Enoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions, offering powerful routes to complex molecules like (2E)-9-hydroxynon-2-enoic acid.

Biocatalytic Transformations for Stereoselective Production

The use of enzymes for stereoselective production is a cornerstone of modern green chemistry. Biocatalytic methods are employed to create specific stereoisomers, which is crucial for biological activity. For instance, the precursor 9-oxononanoic acid can be produced from renewable resources like linoleic acid through a biotechnological pathway. researchgate.net This process utilizes a 9S-lipoxygenase (LOX) and a 9/13-hydroperoxide lyase (HPL) in a two-step, one-pot reaction. researchgate.net The lipoxygenase introduces oxygen into linoleic acid to form an intermediate, which is then cleaved by the lyase to yield 9-oxononanoic acid with high selectivity. researchgate.net This oxo acid is a direct precursor that can be reduced to the target hydroxy acid, this compound.

Enzymes such as alcohol dehydrogenases are critical for the stereoselective reduction of the ketone group in precursors like 9-oxodec-2-enoic acid to yield chiral hydroxy acids. researchgate.net The stereoselectivity of such whole-cell biotransformations can often be controlled by manipulating physicochemical parameters, avoiding the need for genetic modification of the biocatalyst. researchgate.net

Multi-step Enzymatic Cascades for Analog Generation

Multi-enzyme cascades, where several enzymes work in sequence in a single pot, provide an efficient method for generating a variety of chemical structures from simple starting materials. mdpi.com These cascades are particularly effective for producing bifunctional compounds from vegetable oils. sciepublish.com

A notable example is the conversion of oleic acid from olive oil into 9-hydroxynonanoic acid. mdpi.comsciepublish.com This is achieved using a cascade of hydration, hydrogenation, oxidation, and hydrolysis reactions, yielding up to 35.2 g/L of 9-hydroxynonanoic acid from 110 g/L of olive oil. sciepublish.com A constructed biotransformation pathway can convert oleic acid into 9-hydroxynonanoic acid, which can then be further transformed into valuable monomers like 1,9-nonanedioic acid (azelaic acid) or 9-aminononanoic acid using additional enzymes like alcohol/aldehyde dehydrogenases or ω-transaminases. sciepublish.commdpi.com

Similarly, linoleic acid can be converted to 9-oxononanoic acid via a hydroperoxy intermediate using a 9-lipoxygenase and a 9/13-hydroperoxyl cleavage enzyme. sciepublish.com These enzymatic cascades demonstrate a powerful strategy for creating a range of C9 bifunctional compounds, including precursors and analogs of this compound, from renewable feedstocks. sciepublish.commdpi.com

Table 1: Examples of Chemoenzymatic Reactions for this compound Precursors

| Enzyme System | Substrate | Key Product | Application |

|---|---|---|---|

| 9S-lipoxygenase & 9/13-hydroperoxide lyase | Linoleic Acid | 9-Oxononanoic Acid | Precursor for biopolymers and this compound. researchgate.net |

| Oleate hydratase, ADH, BVMO, Lipase | Oleic Acid | 9-Hydroxynonanoic Acid | Production of bifunctional chemicals from renewable oils. mdpi.comsciepublish.commdpi.com |

| Alcohol/Aldehyde Dehydrogenases (ChnDE) | 9-Hydroxynonanoic Acid | 1,9-Nonanedioic Acid | Synthesis of monomers for polyesters and polyamides. mdpi.comresearchgate.net |

| ω-Transaminase (ω-TA) | 9-Hydroxynonanoic Acid | 9-Aminononanoic Acid | Generation of amino acid analogs. sciepublish.com |

Total Chemical Synthesis Strategies

Total chemical synthesis provides versatile and controllable methods to access this compound and its derivatives, allowing for precise stereochemical control and the introduction of various functional groups.

Stereocontrolled Approaches for Enantiomeric Purity

Achieving enantiomeric purity is often a primary goal in the synthesis of biologically active molecules. Stereocontrolled approaches are designed to selectively form one stereoisomer over others. A versatile stereocontrolled approach has been documented for synthesizing chiral tetrahydrofurans from precursors like (tert-butyldiphenylsilyl)oxy)-9-hydroxynon-2-enoic acid, a protected version of the target compound. ut.ee Asymmetric synthesis methods, which create chiral centers with high selectivity, are essential. nih.gov Techniques such as asymmetric aminohydroxylation and dihydroxylation can be applied in a specific order to effectively install the required stereochemistry in complex polyhydroxylated amino acids. nih.gov

Development of Novel Synthetic Routes and Protecting Group Chemistry

The development of new synthetic pathways aims to improve efficiency, reduce cost, and increase accessibility to target molecules. A straightforward, metal-free, and stereoselective synthesis of 9-oxo-2(E)-decenoic acid and 10-hydroxy-2(E)-decenoic acid has been reported, utilizing a TEMPO-catalyzed oxidation followed by a Doebner-Knoevenagel reaction with malonic acid. rsc.org Another approach involves the interaction of 2-hydroxytetrahydropyran (B1345630) with malonic acid to yield trans-7-hydroxyhept-2-enoic acid, which can be converted to the final product. researchgate.net

Protecting groups are crucial in multi-step synthesis to temporarily mask reactive functional groups. beilstein-journals.org For instance, the 2-naphthylmethyl (Nap) ether has been used as a "permanent" protecting group in the synthesis of lipid A precursors, as it is stable through various reaction conditions but can be removed at a late stage. beilstein-journals.org The choice of protecting group can significantly influence the reaction's outcome. Silyl (B83357) ethers are commonly used to protect hydroxyl groups during the synthesis of complex molecules. nih.gov

Table 2: Key Strategies in Total Chemical Synthesis

| Strategy | Key Reagents/Reactions | Target/Intermediate | Significance |

|---|---|---|---|

| Stereocontrolled Synthesis | Asymmetric dihydroxylation | Chiral protected 9-hydroxynon-2-enoic acid | Ensures enantiomeric purity for biological studies. ut.eenih.gov |

| Metal-Free Synthesis | TEMPO-catalyzed oxidation, Doebner-Knoevenagel reaction | 9-Oxodec-2-enoic acid | Green chemistry approach using inexpensive reagents. rsc.org |

| Protecting Group Strategy | 2-Naphthylmethyl (Nap) ether | Protected hydroxy fatty acids | Allows for complex, multi-step synthesis by masking reactive sites. beilstein-journals.org |

Structural Modifications and Analog Synthesis for Functional Studies

Synthesizing structural analogs of this compound is vital for structure-activity relationship (SAR) studies, which investigate how molecular structure affects biological function.

A key analog is 9-oxo-(2E)-decenoic acid, also known as "queen substance," a pheromone secreted by queen honeybees. wikipedia.orgroyalsocietypublishing.org It plays a role in regulating the colony's social structure by inhibiting ovary development in worker bees. wikipedia.org Its synthesis has been extensively studied to understand its biological function. researchgate.netpherobase.comresearchgate.net The synthesis of this and related keto- and hydroxy-decenoic acids allows for the study of their pheromonal activity. pherobase.com

Another important application is the creation of bifunctional monomers for polymer synthesis. As established in enzymatic cascades, 9-hydroxynonanoic acid can be oxidized to 1,9-nonanedioic acid (azelaic acid). mdpi.comresearchgate.net This dicarboxylic acid can then be used in polyesterification reactions with diols (e.g., 1,8-octanediol) catalyzed by lipases to produce biopolyesters, which are sustainable materials derived from renewable resources. mdpi.comresearchgate.net

Furthermore, analogs are synthesized to explore other potential biological activities. For example, ω-hydroxyundec-9-enoic acid has been reported to have high antifungal activity, making it a candidate for use in cosmetics and pharmaceuticals. sciepublish.com The synthesis of a variety of hydroxylauric acid regioisomers has shown that the position of the hydroxyl group significantly impacts receptor activity for free fatty acid receptors like FFA1, FFA4, and GPR84. nih.gov This highlights the importance of synthesizing a diverse library of analogs to probe biological targets. mdpi.com

Derivatization to Ascarosides and Other Glycolipids

Ascarosides are a class of glycolipid signaling molecules, primarily found in nematodes, which consist of the dideoxysugar ascarylose (B1226638) linked to a fatty acid side chain. researchgate.netmedchemexpress.combohrium.com The derivatization of this compound and structurally similar fatty acids into ascarosides is a key strategy for studying the chemical biology of nematode communication. These molecules are crucial for regulating development and behavior, such as inducing the stress-resistant "dauer" larval stage. bohrium.com

The general synthetic approach involves the coupling of the fatty acid moiety to a protected ascarylose sugar. This strategy provides rapid access to specific ascarosides for biological screening. researchgate.net For instance, the synthesis of ascr#3 and oscr#10, ascarosides found in hookworms, utilizes fatty acid side chains like (R,E)-8-hydroxynon-2-enoic acid and 9-hydroxynonanoic acid, which are structurally related to this compound. researchgate.netacs.org The core of the synthesis is the formation of a glycosidic bond between the fatty acid and the sugar.

A common method for this derivatization is to first protect the reactive groups on the ascarylose sugar, leaving a hydroxyl group available for esterification. The fatty acid, in this case this compound, is activated to facilitate the coupling reaction. Standard coupling reagents used in ester and amide bond formation, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole), can be employed for this purpose. semanticscholar.org The final step typically involves a global deprotection to yield the target ascaroside. researchgate.net

The broader synthesis of glycolipids often relies on enzymatic or chemical catalysis to connect a lipid tail to a carbohydrate head group. nih.govbiorxiv.org Lipases, such as Candida antarctica Lipase B (iCalB), are frequently used to catalyze the esterification between a fatty acid (or its vinyl ester) and a sugar like glucose in non-aqueous solvents, such as deep eutectic solvents (DES). nih.gov This enzymatic approach can offer high regioselectivity and milder reaction conditions compared to purely chemical methods.

Table 1: Key Synthetic Steps for Ascaroside Derivatization Click on a row to view more details.

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Protection | Protection of reactive hydroxyl groups on the ascarylose sugar. | e.g., Benzoyl or silyl protecting groups | To ensure selective reaction at the desired position. |

| 2. Activation | Activation of the carboxylic acid group of this compound. | e.g., TBTU/HOBt, conversion to acid chloride | To create a reactive intermediate for efficient coupling. |

| 3. Coupling | Formation of the ester linkage between the activated fatty acid and the protected ascarylose. | Base (e.g., triethylamine), anhydrous solvent | To form the core glycolipid structure. |

Preparation of Isotopically Labeled Probes for Metabolic Tracing

Two primary strategies can be envisioned for creating these metabolic probes: direct synthesis of the labeled compound and the use of labeled derivatization agents.

Direct Synthesis of Labeled this compound:

This approach involves incorporating stable isotopes such as ¹³C or ²H (deuterium) into the molecule's carbon backbone or at specific hydrogen positions. A plausible synthetic route could start from a simple, commercially available labeled precursor. For example, to label the carboxyl end of the molecule, one could adapt the synthesis used for [1,2-¹³C₂]-4-hydroxy-2(E)-nonenal. researchgate.net This involves starting with a labeled two-carbon synthon like ethyl [1,2-¹³C₂]-2-bromoacetate. researchgate.net A Wittig-type reaction or similar C-C bond-forming strategy could then be used to append the remaining seven-carbon chain containing the protected terminal hydroxyl group, followed by deprotection and oxidation to the carboxylic acid.

Alternatively, labeling the terminal end of the chain could be achieved by starting with a deuterated building block, analogous to the synthesis of [5,5,6,6,7,7,8,8,9,9,9-²H₁₁]HNE. semanticscholar.org The synthesis of various labeled fatty acids, such as [3-¹³C]4-hydroxynonanoic acid, further demonstrates the feasibility of introducing isotopes at specific positions. semanticscholar.org

Table 2: Plausible Synthetic Route for ¹³C-Labeled this compound Click on a row to view more details.

| Step | Description | Starting Material Example | Key Reaction |

|---|---|---|---|

| 1. Precursor Synthesis | Preparation of a labeled two-carbon building block. | Ethyl [1,2-¹³C₂]-bromoacetate | Nucleophilic substitution |

| 2. Chain Elongation | Coupling the labeled precursor with a seven-carbon aldehyde containing a protected hydroxyl group. | 7-((tert-butyldimethylsilyl)oxy)heptanal | Wittig reaction or Horner-Wadsworth-Emmons reaction |

| 3. Functional Group Conversion | Hydrolysis of the resulting ester to the carboxylic acid. | Aqueous base (e.g., NaOH) followed by acidification | Saponification |

Metabolic Probing with Labeled Derivatization Agents:

An alternative to directly synthesizing the labeled analyte is to use an isotopically labeled analytical reagent that selectively reacts with the target molecule or its metabolites. This is particularly useful for quantitative analysis by LC-MS, where the light (unlabeled) and heavy (labeled) derivatized products can be distinguished, allowing for accurate quantification.

For α,β-unsaturated aldehydes and acids, which are related to this compound, various isotopically labeled 2,4-dinitrophenylhydrazine (B122626) (DNPH) reagents (e.g., d₃-DNPH, [¹³C₆]DNPH) have been synthesized. acs.org These reagents react with carbonyl groups, and a similar strategy could be adapted by using labeled reagents that target the carboxylic acid or hydroxyl functions of this compound for its detection in complex biological samples. acs.org This indirect labeling approach is a powerful method for metabolic flux analysis and quantification. acs.orgnih.gov

Sophisticated Analytical and Characterization Techniques for 2e 9 Hydroxynon 2 Enoic Acid

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the isolation of (2E)-9-hydroxynon-2-enoic acid from complex biological or chemical mixtures, enabling its accurate quantification and further structural elucidation.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase (RP) HPLC is the most common modality, separating compounds based on their hydrophobicity.

Detailed Research Findings: For the separation of hydroxy fatty acids, C18 columns are widely used due to their excellent resolving power for compounds with varying alkyl chain lengths and degrees of unsaturation. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or acetic acid. The addition of an acid improves peak shape by suppressing the ionization of the carboxylic acid group and enhances compatibility with mass spectrometry detection. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate a wide range of fatty acids within a reasonable analysis time.

Due to the lack of a strong chromophore in its structure, direct UV detection of this compound can be challenging, especially at low concentrations. The α,β-unsaturated carbonyl system allows for some UV absorbance, typically in the range of 200-220 nm. For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag can be employed, although this adds complexity to the sample preparation. More commonly, HPLC is coupled with more universal and sensitive detectors like mass spectrometry.

Table 1: Typical HPLC Parameters for the Analysis of Unsaturated Hydroxy Fatty Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid dutscher.comavantorsciences.comscharlab.com |

| Gradient | Typical starting conditions: 10-40% B, increasing to 90-100% B over 20-40 minutes nih.govchromatographyonline.com |

| Flow Rate | 0.5 - 1.2 mL/min chromatographyonline.comresearchgate.net |

| Detection | UV at 200-220 nm or Mass Spectrometry (ESI) |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) offers high resolution and is often coupled with mass spectrometry for robust compound identification. However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step prior to GC analysis.

Detailed Research Findings: Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For this compound, this involves converting the polar carboxylic acid and hydroxyl functional groups into less polar, more volatile ethers and esters. A common and effective strategy is trimethylsilylation, which replaces the active hydrogens in the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. The resulting bis-TMS derivative of this compound is amenable to GC analysis. The choice of the GC column is also critical, with mid-polarity columns often providing good separation for fatty acid derivatives.

Table 2: Common Derivatization Strategies for GC Analysis of Hydroxy Fatty Acids

| Derivatization Reaction | Reagent(s) | Functional Groups Targeted | Resulting Derivative |

|---|---|---|---|

| Trimethylsilylation | BSTFA, MSTFA, TMCS (catalyst) | -COOH, -OH | Trimethylsilyl ester, Trimethylsilyl ether |

| Esterification followed by Silylation | BF3/Methanol, then BSTFA | -COOH, then -OH | Methyl ester, then Trimethylsilyl ether |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure, and enabling highly sensitive quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound, typically from an HPLC eluent. It generates intact molecular ions, which can then be subjected to tandem mass spectrometry (MS/MS) for structural characterization.

Detailed Research Findings: In negative ion mode ESI, this compound readily loses a proton from its carboxylic acid group to form the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 171.1. In positive ion mode, it can form a protonated molecule [M+H]⁺ at m/z 173.1 or adducts with cations like sodium [M+Na]⁺ at m/z 195.1.

Collision-induced dissociation (CID) of the [M-H]⁻ ion in an MS/MS experiment yields characteristic fragment ions that can help to confirm the structure. Expected fragmentations include the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). The fragmentation pattern provides a fingerprint for the compound, allowing for its differentiation from isomers. For instance, a study on a structurally similar compound, 6-hydroxynon-7-enoic acid, reported characteristic fragment ions at m/z 125 and 127 in negative ion mode ESI-MS/MS. nih.gov

Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 171.1)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 171.1 | 153.1 | H₂O (18.01) | Loss of the hydroxyl group |

| 171.1 | 127.1 | CO₂ (44.00) | Loss of the carboxyl group |

| 153.1 | 109.1 | CO₂ (44.00) | Subsequent loss of the carboxyl group from the dehydrated ion |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique typically used in conjunction with GC. It bombards the analyte with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound.

Detailed Research Findings: The EI mass spectrum of the bis-TMS derivative of this compound is expected to show characteristic fragments that reveal its structure. The molecular ion [M]⁺ may be weak or absent. Key fragment ions arise from cleavages at the silylated functional groups and along the carbon chain. For TMS derivatives of hydroxy fatty acid esters, characteristic fragments include [M-15]⁺ (loss of a methyl group from a TMS group), [M-73]⁺ (loss of a TMS group), and [M-90]⁺ (loss of trimethylsilanol). The fragmentation pattern can also help to locate the position of the original hydroxyl group and the double bond. For example, in the EI spectrum of TMS derivatives of hydroxy fatty acids, cleavage alpha to the carbon bearing the TMSO- group is a common fragmentation pathway, which can help pinpoint the location of the hydroxyl group.

Table 4: Predicted Key EI-MS Fragments for the bis-TMS Derivative of this compound

| Fragment Description | Predicted m/z | Interpretation |

|---|---|---|

| Molecular Ion [M]⁺ | 316 | C₁₅H₃₂O₃Si₂ |

| [M-15]⁺ | 301 | Loss of a CH₃ radical from a TMS group |

| Fragment from cleavage α to the C9-OTMS bond | - | Provides information on the position of the hydroxyl group |

| Fragment from cleavage adjacent to the silylated carboxyl group | - | Characteristic of TMS esters |

| [TMS]⁺ | 73 | Trimethylsilyl cation |

High-Resolution Mass Spectrometry and Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. This is a powerful tool for the confident identification of this compound and its differentiation from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Detailed Research Findings: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can measure m/z values with accuracies in the low parts-per-million (ppm) range. For this compound (C₉H₁₆O₃), the calculated exact mass of the neutral molecule is 172.10994 Da. An HRMS measurement of the deprotonated molecule [M-H]⁻ would yield an m/z of 171.10267. By comparing the experimentally measured accurate mass to the theoretical mass, the elemental formula can be confirmed with high confidence. This is particularly crucial in complex sample analysis where multiple compounds may have the same nominal mass. For instance, a study identified an isomer, 6-hydroxynon-7-enoic acid, in a complex mixture by measuring its deprotonated molecule at m/z 171.1013, which corresponded to the elemental formula C₉H₁₅O₃⁻ with a mass error of -1.5 ppm. nih.gov This demonstrates the power of HRMS in distinguishing between closely related isomers and confirming elemental compositions.

Table 5: Accurate Mass Data for this compound and Related Species

| Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule | C₉H₁₆O₃ | 172.10994 |

| Protonated Molecule [M+H]⁺ | C₉H₁₇O₃⁺ | 173.11722 |

| Deprotonated Molecule [M-H]⁻ | C₉H₁₅O₃⁻ | 171.10267 |

| Sodium Adduct [M+Na]⁺ | C₉H₁₆O₃Na⁺ | 195.09916 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecule's carbon skeleton and the position of its functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is particularly informative for establishing the trans (E) configuration of the double bond at the C2-C3 position. The vinyl protons (H2 and H3) exhibit a characteristic coupling constant (³JH,H). For a trans configuration, this coupling constant is typically in the range of 11 to 18 Hz, a significantly larger value than the 6 to 12 Hz range observed for cis (Z) isomers. The proton at C2 (α to the carbonyl group) typically appears as a doublet of triplets, coupling to the H3 proton and the C4 methylene (B1212753) protons. The proton at C3 will appear as a doublet of triplets, coupling to the H2 proton and the C4 methylene protons. The terminal hydroxymethyl group (C9) shows a characteristic triplet for the CH₂ group adjacent to the hydroxyl, while the hydroxyl proton itself may appear as a broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the nine-carbon chain and the presence of the carboxylic acid, the double bond, and the primary alcohol. The chemical shift of the carbonyl carbon (C1) is typically observed around 170 ppm. The olefinic carbons (C2 and C3) resonate in the 120-150 ppm range. The carbon bearing the hydroxyl group (C9) is found at approximately 62 ppm, characteristic of a primary alcohol.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign proton and carbon signals. COSY spectra reveal proton-proton couplings, allowing for the tracing of the entire spin system from one end of the molecule to the other. HSQC correlates directly bonded proton and carbon atoms, providing a robust method for assigning carbon resonances based on their attached protons.

Interactive Data Table: Representative NMR Data

The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound, based on established spectral data for similar unsaturated fatty acids. frontiersin.org Actual values may vary slightly based on solvent and experimental conditions.

| Atom No. | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | - | - | - | ~170.0 |

| 2 | ~6.95 | dt | J = 15.6, 7.0 | ~149.0 |

| 3 | ~5.80 | dt | J = 15.6, 1.5 | ~121.0 |

| 4 | ~2.20 | qd | J = 7.0, 1.5 | ~32.0 |

| 5 | ~1.45 | m | - | ~28.0 |

| 6 | ~1.30 | m | - | ~29.0 |

| 7 | ~1.30 | m | - | ~25.0 |

| 8 | ~1.55 | p | J = 7.0 | ~32.5 |

| 9 | ~3.60 | t | J = 6.5 | ~62.5 |

| OH | variable | br s | - | - |

| COOH | variable | br s | - | - |

Spectroscopic and Chiroptical Methods for Conformational Analysis

While NMR is excellent for determining connectivity and local stereochemistry, spectroscopic and chiroptical methods provide insight into the molecule's three-dimensional shape and preferred conformations.

Vibrational Spectroscopy (Infrared - IR): IR spectroscopy confirms the presence of key functional groups. A strong, broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ indicates the C=O stretch of the α,β-unsaturated carboxylic acid. The C=C stretching vibration appears around 1650 cm⁻¹, and a strong band near 970 cm⁻¹ is highly diagnostic of the out-of-plane C-H bend of a trans-disubstituted alkene. researchgate.net The O-H stretch of the terminal alcohol group typically appears as a broad band around 3300-3400 cm⁻¹.

Chiroptical Methods: Chiroptical techniques, such as Circular Dichroism (CD), are primarily used for molecules that are chiral. rsc.org this compound itself is achiral. However, if a stereocenter were introduced, for example by enzymatic hydroxylation at a different position or through synthetic modification, chiroptical methods would become critical for determining its absolute configuration and analyzing its conformation.

Electronic Circular Dichroism (ECD): For a chiral analogue of this molecule, ECD would measure the differential absorption of left and right circularly polarized light by its chromophores (the carboxylic acid and the C=C double bond). The resulting CD spectrum, with its characteristic positive or negative Cotton effects, could be compared to theoretical spectra calculated using quantum mechanics (e.g., Time-Dependent Density Functional Theory, TD-DFT) to assign the absolute configuration of the stereocenter(s). nih.gov

Exciton-Coupled Circular Dichroism (ECCD): This powerful technique is used when a molecule contains two or more interacting chromophores. researchgate.net To apply ECCD to a chiral hydroxy acid, the hydroxyl and carboxyl groups would first be derivatized with suitable chromophoric reporters (e.g., benzoates or naphthoates). columbia.edu The spatial interaction between these introduced chromophores generates a characteristic "split" CD signal, known as an exciton (B1674681) couplet. The sign of this couplet directly correlates to the absolute stereochemistry of the chiral center, providing an unambiguous assignment without relying solely on computational models. columbia.edu

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared radiation during vibrational transitions. researchgate.net It provides stereochemical information about the entire molecule, not just the environment around a chromophore. For a chiral derivative of this compound, a VCD spectrum would be measured and compared to the DFT-calculated spectrum for a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net VCD is particularly useful for molecules with rigid structures, as this reduces the number of conformations that need to be considered in the calculations. researchgate.net

Interactions of 2e 9 Hydroxynon 2 Enoic Acid with Biomolecules and Cellular Systems

Protein-Ligand Interactions and Structural Biology

The study of how (2E)-9-hydroxynon-2-enoic acid physically interacts with proteins is crucial for understanding its potential functions at a molecular level.

Currently, there is a notable absence of published scientific literature detailing the co-crystallization of this compound with any protein. Co-crystallization is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex, providing precise details about the binding pocket and the nature of the molecular interactions. The lack of such studies for this compound means that direct visualization of its binding mode within a protein active or allosteric site is not yet available. This gap in knowledge highlights an area for future research to elucidate the specific protein targets of this fatty acid.

Similarly, specific computational molecular docking studies for this compound are not prominently available in current scientific databases. Molecular docking simulations are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies for related hydroxy fatty acids have provided insights into their binding mechanisms. For instance, docking simulations have been used to understand the interaction of other hydroxy fatty acids with enzymes like α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B). However, without direct studies on this compound, its specific binding affinities and interaction patterns with protein targets remain speculative and await dedicated computational analysis.

Co-crystallization and Binding Pocket Analysis

Integration into Lipid Membranes and Cellular Structures

The amphipathic nature of this compound, conferred by its polar carboxylic acid and hydroxyl groups and its nonpolar hydrocarbon chain, suggests a propensity to interact with and integrate into lipid membranes. vulcanchem.com This interaction is a key aspect of the biological activities of many fatty acids. rsc.org

The structural features of this compound, particularly its classification as an alpha,beta-unsaturated carboxylic acid with terminal hydroxylation, suggest it may engage in membrane interactions and modifications. vulcanchem.com Studies on other fatty acids, such as nonanoic acid, have shown that they can insert into lipid bilayers, affecting membrane fluidity and integrity. nih.gov It is plausible that this compound behaves similarly, potentially embedding its hydrocarbon tail within the hydrophobic core of the membrane while the polar head groups remain at the aqueous interface. This integration could modulate membrane properties and influence the function of membrane-bound proteins. rsc.orgfrontiersin.org

Furthermore, the cellular uptake and distribution of molecules are critical to their biological function. While direct studies on the cellular uptake of this compound are lacking, research on related compounds provides some clues. For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are known to be taken up by cells, where they can exert anti-inflammatory and anti-diabetic effects. biorxiv.orgresearchgate.net The pathways for the cellular internalization of this compound are yet to be determined but are likely to involve passive diffusion and/or protein-mediated transport.

Modulatory Effects on Enzyme Activity and Metabolic Fluxes

This compound is expected to be a substrate and modulator for various enzymes involved in lipid metabolism. vulcanchem.com Its structure suggests it could participate in pathways such as fatty acid oxidation and modification.

The metabolism of structurally similar compounds offers insights into the potential metabolic fate of this compound. For instance, the catabolism of (2E)-4-hydroxy-2-nonenal involves its oxidation to the corresponding carboxylic acid, 4-hydroxynonanoic acid, which then undergoes ω- and (ω-1)-hydroxylation, followed by β-oxidation. semanticscholar.org This suggests that this compound could be a substrate for cytochrome P450 (CYP) enzymes, which are known to catalyze the ω-hydroxylation of fatty acids. nih.gov This ω-oxidation pathway is significant for producing dicarboxylic acids and can serve as an alternative to β-oxidation, especially under certain metabolic conditions like starvation or diabetes. nih.govjst.go.jp

Moreover, studies on other 9-hydroxy fatty acids have demonstrated direct effects on enzyme activity. For example, 9-hydroxy-octadecadienoic acid (9-HODE) is a major metabolite of the lipoxygenase (LOX) pathway, indicating that enzymes of this pathway can act on 9-hydroxy fatty acids. nih.gov The potential for this compound to modulate inflammatory signaling pathways through enzymes like cyclooxygenases (COX) and LOX is an area of significant interest. plos.org

Recent research has also demonstrated the de novo production of 9-hydroxynonanoic acid in engineered Saccharomyces cerevisiae through a pathway involving a Baeyer-Villiger monooxygenase. illinois.edu This highlights the enzymatic pathways that can lead to the formation of C9 hydroxy fatty acids. The subsequent metabolic flux of this compound within cellular systems would determine its concentration and availability to interact with various targets, thereby influencing cellular signaling and function.

Future Research Directions and Unexplored Avenues for 2e 9 Hydroxynon 2 Enoic Acid

Discovery of Novel Biological Roles Across Diverse Organisms

While some functions of (2E)-9-hydroxynon-2-enoic acid are beginning to be understood, its complete biological role across different life forms remains largely uncharted territory. Future research should focus on moving beyond its known functions to uncover new physiological and ecological significance.

Initial research has identified this compound as a crucial precursor in the biosynthesis of ascarosides, a class of signaling molecules used by nematodes such as Caenorhabditis elegans. ebi.ac.uk In these organisms, it serves as a foundational block for creating a "modular library" of chemical signals that regulate development and social behaviors. ebi.ac.ukebi.ac.uk For instance, a derivative of its stereoisomer, (2E,8R)-8-hydroxynon-2-enoic acid, is a key component of the dauer pheromone, which signals population density. ebi.ac.uk

Beyond nematodes, evidence suggests a conserved role in detoxification. In response to oxidative stress, toxic aldehydes like 4-hydroxy-2-nonenal (4-HNE) are generated from lipid peroxidation. nih.govacs.org Studies have shown that enzymes in both C. elegans (ALH-1) and mammals (ALDH1A1, ALDH2) can oxidize 4-HNE into the less reactive 4-hydroxynon-2-enoic acid, indicating a protective function against cellular damage. nih.govacs.orgsci-hub.seplos.orguc.pt The structural features of this compound, including its alpha,beta-unsaturated carboxylic acid system and terminal hydroxyl group, suggest it may also participate in membrane interactions and other cellular signaling pathways yet to be discovered. vulcanchem.com

Future investigations should aim to systematically screen for the presence and function of this compound in a wider range of organisms, including plants, fungi, and other invertebrates, to determine if its roles in chemical communication and detoxification are evolutionarily widespread.

Table 1: Known and Potential Biological Roles of this compound

| Biological Role | Organism(s) | Evidence/Hypothesis | Citation(s) |

|---|---|---|---|

| Pheromone Precursor | Nematodes (C. elegans) | Serves as a biosynthetic precursor for ascaroside signaling molecules that regulate development and behavior. | ebi.ac.ukebi.ac.uk |

| Detoxification | C. elegans, Mammals | Product of the enzymatic oxidation of toxic 4-hydroxy-2-nonenal (4-HNE), rendering it less harmful. | nih.govacs.orgsci-hub.se |

| Cellular Signaling | General | Hypothesized role due to its structure as a hydroxylated, unsaturated fatty acid. | vulcanchem.com |

| Membrane Interaction | General | Potential function based on its amphipathic nature. | vulcanchem.com |

Elucidation of Additional Biosynthetic and Catabolic Enzymes

The enzymatic pathways that produce and degrade this compound are not fully mapped. Identifying the complete set of biosynthetic and catabolic enzymes is critical for understanding its regulation and for harnessing these pathways for biotechnological applications.

The biosynthesis can occur via several routes. In the context of detoxification, aldehyde dehydrogenases like ALDH1A1 and ALDH2 are known to catalyze its formation from 4-hydroxy-2-nonenal. nih.govsci-hub.se In nematodes, its formation is linked to peroxisomal β-oxidation pathways. ebi.ac.uk The catabolism, or breakdown, of this molecule is less understood. However, research on the related compound 4-hydroxynonanoic acid (HNA) provides a strong model for future investigation. Studies show HNA undergoes ω- and ω-1-hydroxylation by cytochrome P450 (CYP) family enzymes, specifically from the CYP4A subfamily, initiating its degradation. semanticscholar.orgiitpkd.ac.in It is a compelling hypothesis that this compound is also a substrate for these or similar enzymes.

Future research should focus on identifying the specific hydrolases, dehydrogenases, and P450 enzymes responsible for its turnover. This will involve a combination of genetic screening in model organisms, proteomics to identify stress-responsive enzymes, and biochemical assays with purified candidate enzymes.

Table 2: Potential Enzymes in the Metabolism of this compound

| Enzyme Class | Specific Enzyme(s) | Role | Organism(s) | Citation(s) |

|---|---|---|---|---|

| Aldehyde Dehydrogenase | ALDH1A1, ALDH2, ALH-1 | Biosynthesis (from 4-HNE) | Mammals, C. elegans | nih.govacs.orgsci-hub.se |

| Peroxisomal β-oxidation enzymes | Various | Biosynthesis (upstream) | Nematodes | ebi.ac.uk |

| Cytochrome P450 Monooxygenase | CYP4A family (putative) | Catabolism (ω- and ω-1-hydroxylation) | Mammals (by analogy) | semanticscholar.orgiitpkd.ac.in |

| Alcohol/Aldehyde Dehydrogenase | ChnDE (putative) | Catabolism (oxidation of hydroxyl group) | Bacteria (by analogy) | researchgate.net |

Development of Advanced Analytical Techniques for In Situ Monitoring

To fully understand the dynamic roles of this compound, researchers need tools to monitor its concentration and location within living cells and organisms in real-time. Current analytical methods, while precise, typically require sample destruction.

Standard techniques for characterization include Nuclear Magnetic Resonance (NMR) for structural elucidation and chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification. vulcanchem.com More advanced methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been employed to track its metabolites in complex biological samples like liver perfusates. semanticscholar.org

The next frontier is the development of non-invasive, in situ monitoring techniques. This could involve the design of highly specific fluorescent probes that bind to this compound, allowing for its visualization via microscopy. Another promising avenue is the engineering of genetically encoded biosensors. These could be proteins that change their fluorescence properties upon binding to the molecule, enabling researchers to observe fluctuations in its levels in response to various stimuli in real-time.

Exploration of Chemoenzymatic Synthesis for Sustainable Production

Chemical synthesis of complex fatty acids can be laborious and environmentally taxing. Chemoenzymatic synthesis, which combines the precision of enzymes with the efficiency of chemical reactions, offers a path to sustainable and scalable production of this compound and its derivatives.